An In-Depth Technical Guide to 5-Amino-2-(thiomorpholin-4-yl)benzoic acid: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to 5-Amino-2-(thiomorpholin-4-yl)benzoic acid: A Privileged Scaffold for Drug Discovery
Executive Summary: 5-Amino-2-(thiomorpholin-4-yl)benzoic acid (CAS No. 78243-75-1) is a heterocyclic compound that merges two structurally significant pharmacophores: an aminobenzoic acid core and a thiomorpholine substituent.[1][2] This unique combination positions it as a "privileged scaffold" of high interest in medicinal chemistry and drug development. Aminobenzoic acid derivatives are foundational building blocks for a multitude of therapeutic agents, while the thiomorpholine moiety is known to confer favorable pharmacokinetic properties and diverse biological activities.[3][4] This guide provides a comprehensive technical overview of its chemical structure, a plausible synthetic route with detailed protocols, a robust analytical characterization workflow, and an exploration of its potential applications in modern drug discovery, grounded in the established activities of its constituent scaffolds.
Introduction: The Strategic Combination of Bioactive Scaffolds
In the landscape of medicinal chemistry, the strategic design of molecular frameworks is paramount. Certain recurring structural motifs, known as privileged scaffolds, are consistently found in a wide array of biologically active compounds. 5-Amino-2-(thiomorpholin-4-yl)benzoic acid is an exemplary case, integrating two such scaffolds.
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The Aminobenzoic Acid Core: This aromatic system is a cornerstone in pharmaceutical development, prized for its structural versatility which allows for substitutions at both the amino and carboxyl groups.[4] This flexibility enables the creation of extensive molecular libraries to probe biological targets, leading to compounds with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4]
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The Thiomorpholine Moiety: As a saturated heterocycle containing both nitrogen and sulfur, thiomorpholine and its derivatives are of great interest.[3][5] The substitution of morpholine's oxygen with sulfur alters the ring's geometry, lipophilicity, and hydrogen bonding capacity, often leading to unique biological profiles. Thiomorpholine-containing molecules have demonstrated a vast range of activities, including antitubercular, antioxidant, and enzyme inhibitory functions.[3]
The convergence of these two motifs in a single molecule provides a compelling starting point for developing novel therapeutic agents with potentially enhanced efficacy and desirable drug-like properties.
Chemical Structure and Physicochemical Properties
The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and inherent physicochemical properties. These characteristics govern its synthesis, formulation, and behavior in biological systems.
Molecular Structure
The molecule consists of a benzoic acid ring substituted with an amino group at the 5-position and a thiomorpholine ring linked via its nitrogen atom to the 2-position.
Diagram: Key Functional Groups of the Scaffold
Caption: A logical breakdown of the molecule's constituent functional groups.
Core Physicochemical Data
Quantitative data provides a clear profile of the molecule, essential for experimental design. While extensive experimental data for this specific compound is not widely published, its fundamental properties are well-defined.
| Property | Value | Source |
| CAS Number | 78243-75-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂S | [2] |
| Molecular Weight | 238.31 g/mol | [1] |
| SMILES | O=C(O)C1=CC(N)=CC=C1N2CCSCC2 | [1] |
| InChI Key | XHGJRPHMWRRIDE-UHFFFAOYSA-N | [6] |
Synthesis and Purification
A reliable and scalable synthetic route is critical for the exploration of any chemical scaffold. The following section outlines a plausible and robust two-step synthesis based on established chemical transformations for analogous compounds.[6]
Rationale for Synthetic Strategy
The chosen pathway involves two classical and high-yielding reactions:
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Nucleophilic Aromatic Substitution (SNA_r): A halogenated nitrobenzoic acid is used as the starting material. The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom an excellent leaving group for substitution by the secondary amine of thiomorpholine.
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Catalytic Hydrogenation: The nitro group, having served its activating purpose, is then selectively reduced to the desired primary amine using a standard palladium on carbon (Pd/C) catalyst. This method is highly efficient and known for its clean conversion with minimal side products.
Diagram: Synthetic Workflow
Caption: A high-level overview of the two-step synthesis and purification process.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a validated procedure for a structurally similar morpholine analog and represents a field-proven approach.[6]
Step 1: Synthesis of 2-(Thiomorpholin-4-yl)-5-nitrobenzoic acid
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).
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In a fume hood, carefully add an excess of thiomorpholine (25 mL, 255 mmol). Causality: Using thiomorpholine as both reactant and solvent drives the reaction to completion and ensures all the starting material is dissolved.
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Stir the mixture at room temperature. The reaction is exothermic, and the temperature may rise.
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Once the initial exotherm subsides, heat the mixture to a gentle reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to room temperature and pour it into 300 mL of ice-cold water.
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Acidify the aqueous solution to pH ~2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.
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Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid
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In a hydrogenation vessel, dissolve the dried 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid (10.0 g, 35.4 mmol) in a suitable solvent mixture such as 150 mL of ethanol/water (3:1 v/v).
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Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.5 g, 5% w/w). Causality: Pd/C is a highly effective and standard catalyst for the reduction of aromatic nitro groups to amines under hydrogenation conditions.
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Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel to 3-4 bar (approx. 50 psi) with H₂.
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Stir the reaction mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases.
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Upon completion, carefully vent the vessel and purge with nitrogen or argon gas.
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Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
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Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude final product.
Detailed Experimental Protocol: Purification
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Transfer the crude solid to a beaker.
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Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
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Assess purity using HPLC and confirm the structure via spectroscopic methods.
Structural Characterization and Analytical Workflow
Rigorous analytical characterization is a self-validating system that ensures the identity, structure, and purity of the synthesized compound. This is non-negotiable for any material intended for biological screening.
Diagram: Analytical Characterization Workflow
Caption: A standard workflow for confirming the purity and structural identity.
Expected Spectroscopic Signatures
While specific spectra must be acquired experimentally, the expected signals can be predicted from the known structure.
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¹H NMR: Expect signals corresponding to the aromatic protons on the benzoic acid ring, distinct signals for the axial and equatorial protons of the thiomorpholine ring, a broad singlet for the -NH₂ protons, and a very broad signal for the carboxylic acid -OH proton.
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¹³C NMR: Expect distinct signals for the quaternary and protonated carbons of the aromatic ring, two signals for the carbons of the thiomorpholine ring, and a signal for the carboxylic acid carbonyl carbon.
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IR Spectroscopy: Key vibrational bands should be observable for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and broad O-H stretching from the acid group.[7]
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Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight (238.31 g/mol ).
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or DMSO. Dilute to an appropriate concentration (e.g., 10-20 µg/mL).
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Injection: Inject 5-10 µL of the sample onto the column.
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Detection: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).
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Analysis: A pure sample should yield a single major peak. Integrate the peak area to determine purity, which should ideally be >95% for use in biological assays.
Potential Applications in Drug Discovery
The true value of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid lies in its potential as a versatile building block for creating novel and potent drug candidates.
A Scaffold for Library Synthesis
The molecule's two reactive handles—the amine and the carboxylic acid—are ideal for chemical modification to generate a library of diverse analogs for high-throughput screening.
Diagram: Role as a Versatile Chemical Building Block
Caption: Visualization of the key reactive sites for library generation.
Predicted Biological Relevance
Based on the known activities of its parent scaffolds, this compound and its derivatives are promising candidates for screening in several therapeutic areas:
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Oncology: Both aminobenzoic acid and thiomorpholine analogs have been investigated as anticancer agents.[4][8] For example, 2-thio-5-amino substituted benzoquinones have shown potent anti-proliferation activity.[9]
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Enzyme Inhibition: Thiomorpholine-containing structures have been identified as potent inhibitors of enzymes like carbonic anhydrase, a target relevant to glaucoma and certain cancers.[10]
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Antimicrobial Agents: The structural motifs are present in various compounds with demonstrated antibacterial and antifungal activity.[4][5]
Protocol: General In-Vitro Enzyme Inhibition Assay (Example)
This protocol provides a self-validating framework for assessing the compound's inhibitory activity against a purified enzyme target.
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Reagent Preparation:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations.
-
-
Assay Plate Setup:
-
In a 96-well plate, perform a serial dilution of the test compound stock to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Include "no enzyme" (background) and "no inhibitor" (100% activity) controls. Trustworthiness: These controls are essential to validate the assay's performance and normalize the data.
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-
Reaction Initiation: Add the enzyme to all wells except the background control and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.
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Substrate Addition: Add the substrate to all wells to start the reaction.
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Signal Detection: Incubate for a defined period (e.g., 30-60 minutes) and then measure the output signal (e.g., absorbance, fluorescence) using a plate reader.
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Data Analysis:
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Subtract the background signal from all data points.
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Normalize the data relative to the 100% activity control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).
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Conclusion and Future Directions
5-Amino-2-(thiomorpholin-4-yl)benzoic acid stands out as a molecule of significant strategic value for drug discovery. Its synthesis is straightforward, and its structure combines two pharmacologically relevant motifs. The presence of versatile chemical handles allows for extensive derivatization, making it an ideal scaffold for building compound libraries aimed at a multitude of biological targets.
Future research should focus on the synthesis and screening of such libraries against diverse targets, particularly in oncology and infectious diseases. Further characterization of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be crucial in advancing any promising leads derived from this exceptional scaffold.
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